molecular formula C11H8ClNO B13574438 1-(6-Chloroquinolin-4-yl)ethan-1-one

1-(6-Chloroquinolin-4-yl)ethan-1-one

Cat. No.: B13574438
M. Wt: 205.64 g/mol
InChI Key: KPWJGSORZOBZOH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-Chloroquinolin-4-yl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloroquinoline with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically takes place under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloroquinolin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

1-(6-Chloroquinolin-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Chloroquinolin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloroquinolin-4-yl)ethan-1-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

1-(6-Chloroquinolin-4-yl)ethan-1-one is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a chloro group attached to the quinoline ring, positions it as a candidate for various therapeutic applications, particularly in the fields of antimicrobial and antimalarial research.

  • Molecular Formula : C11H8ClN
  • Molecular Weight : 201.64 g/mol
  • Structural Features : The compound features a chloroquinoline moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and antimalarial properties. Its mechanism of action is primarily linked to the inhibition of critical enzymes and pathways within pathogens.

Antimicrobial Activity

This compound has shown promising results against various bacterial strains. In vitro studies have reported:

  • Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial activity.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.025
Escherichia coli0.0195
Pseudomonas aeruginosa0.040

These findings suggest that the compound could serve as a potential lead in antibiotic development, especially against resistant strains.

Antimalarial Activity

Quinoline derivatives are historically significant in malaria treatment. Preliminary studies suggest that this compound may inhibit Plasmodium falciparum growth, similar to established antimalarials like chloroquine.

The biological activity of this compound is attributed to its interaction with specific biological macromolecules:

  • Enzyme Inhibition : The compound likely inhibits enzymes involved in metabolic pathways of pathogens, disrupting their growth and replication.

Docking Studies

Molecular docking studies have shown that this compound has favorable binding affinities towards targets related to malaria and bacterial infections, indicating its potential as a multi-targeted therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

Compound NameStructural FeaturesUnique Properties
HydroxychloroquineHydroxyl group presentKnown for immunomodulatory effects
ChloroquineParent compound; widely usedEstablished efficacy against malaria
1-(4-Chloroquinolin-6-yl)ethanoneSimilar chloroquinoline structureExhibits different biological activities

Case Studies and Research Findings

A variety of studies have explored the biological activity of quinoline derivatives, including this compound:

  • Antibacterial Effects : A study demonstrated that this compound significantly reduced biofilm formation in Pseudomonas aeruginosa by about 50%, indicating its potential as an antibiofilm agent.
  • Antiviral Properties : Research has indicated that certain quinoline derivatives can inhibit viral replication, suggesting further avenues for exploration regarding antiviral applications.
  • Synergistic Effects : Combinations of this compound with other antibiotics have shown enhanced antibacterial effects, suggesting possible applications in combination therapy.

Properties

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

1-(6-chloroquinolin-4-yl)ethanone

InChI

InChI=1S/C11H8ClNO/c1-7(14)9-4-5-13-11-3-2-8(12)6-10(9)11/h2-6H,1H3

InChI Key

KPWJGSORZOBZOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=C(C=CC2=NC=C1)Cl

Origin of Product

United States

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